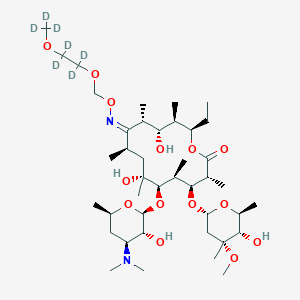
12-Deoxy Roxithromycin-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxy Roxithromycin-d7 is a deuterium-labeled analogue of 12-Deoxy Roxithromycin, which is an impurity of Roxithromycin. Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy Roxithromycin-d7 involves the incorporation of deuterium atoms into the molecular structure of 12-Deoxy Roxithromycin. This process typically requires the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
12-Deoxy Roxithromycin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterium-depleted analogues.
Scientific Research Applications
Pharmacological Studies
12-Deoxy Roxithromycin-d7 is utilized in pharmacological studies to understand the mechanisms of action of macrolide antibiotics. Its isotopic labeling allows for precise tracking in metabolic studies, aiding researchers in elucidating pharmacokinetics and pharmacodynamics.
- Case Study : A study investigated the effects of roxithromycin on airway responsiveness in children with bronchiectasis. The findings indicated significant improvements in sputum purulence and airway responsiveness metrics after treatment with roxithromycin, suggesting potential therapeutic benefits in respiratory conditions .
Proteomics Research
The compound is employed in proteomics research to study protein interactions and modifications. Its labeled form enables scientists to quantify protein levels and assess changes in protein expression under various conditions.
- Data Table :
| Application Area | Purpose | Methodology |
|-----------------------|--------------------------------------------|----------------------------------------|
| Pharmacokinetics | Study absorption and metabolism | Isotopic labeling |
| Protein Interaction | Quantify protein levels | Mass spectrometry |
| Mechanistic Studies | Understand drug action | In vitro assays |
Disease Mechanism Exploration
Research involving this compound has been pivotal in exploring disease mechanisms, particularly those related to mutations affecting ion channels, such as KCNJ5 mutations associated with adrenal diseases.
- Case Study : A patent describes the use of various macrolides, including roxithromycin derivatives, as inhibitors for mutant KCNJ5 channels implicated in conditions like primary aldosteronism. The study demonstrated dose-dependent inhibition of these channels, suggesting potential therapeutic applications for adrenal disorders .
Anti-inflammatory Research
Beyond its antibacterial properties, this compound has been studied for its anti-inflammatory effects, particularly in chronic inflammatory diseases.
- Case Study : A randomized controlled trial assessed the impact of roxithromycin on chronic obstructive pulmonary disease (COPD) exacerbations. Results indicated no significant differences between treatment groups; however, secondary outcomes suggested possible benefits in reducing inflammatory markers .
Mechanism of Action
The mechanism of action of 12-Deoxy Roxithromycin-d7 is similar to that of Roxithromycin. It prevents bacterial growth by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the translocation of peptides and interfering with protein synthesis . This disruption in protein synthesis ultimately leads to the bactericidal or bacteriostatic effects observed in experimental applications .
Comparison with Similar Compounds
Similar Compounds
Roxithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with enhanced stability in acidic environments.
Uniqueness
12-Deoxy Roxithromycin-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of macrolide antibiotics .
Properties
Molecular Formula |
C41H76N2O14 |
|---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChI Key |
DNEYEZVYKZUYHN-HMLZEFQESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C\1/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@H]([C@@H]([C@H]1C)O)C)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















